Bicyclo[2.2.1]hept-5-en-2-ylmethanol
CAS No.: 13360-81-1
Cat. No.: VC0227993
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.1]hept-5-en-2-ylmethanol - 13360-81-1](/images/no_structure.jpg)
Specification
CAS No. | 13360-81-1 |
---|---|
Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | [(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
Standard InChI | InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
Standard InChI Key | LUMNWCHHXDUKFI-RNJXMRFFSA-N |
Isomeric SMILES | C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
SMILES | C1C2CC(C1C=C2)CO |
Canonical SMILES | C1C2CC(C1C=C2)CO |
Introduction
Basic Identification and Nomenclature
Chemical Identity
Bicyclo[2.2.1]hept-5-en-2-ylmethanol is an organic compound belonging to the bicyclic alcohol family. It is formally identified by the CAS Registry Number 95-12-5, which serves as its unique chemical identifier in scientific databases and regulatory documentation . The compound is also known by several synonyms, including 5-Norbornene-2-methanol, Bicyclo[2.2.1]hept-5-ene-2-methanol, and Cyclol, which reflect its structural characteristics and historical naming conventions .
Structural Features
The compound exhibits a distinctive bicyclic framework characterized by a norbornene core structure (bicyclo[2.2.1]heptene) with a hydroxymethyl group (-CH2OH) attached at the C-2 position . The norbornene scaffold contains a carbon-carbon double bond between positions 5 and 6, which serves as a potential reaction site for chemical modifications. The compound exists as a mixture of isomers due to the stereochemistry at the C-2 position, giving rise to both endo and exo configurations with distinct spatial arrangements of the hydroxymethyl group relative to the bicyclic framework .
Physical and Chemical Properties
Basic Properties
Bicyclo[2.2.1]hept-5-en-2-ylmethanol has a molecular weight of 124.18 g/mol and consists of 8 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom, as reflected in its molecular formula C8H12O . The compound is typically available in commercial settings with a purity of 98% or higher, making it suitable for research and synthetic applications . The storage recommendations for this compound generally specify room temperature conditions, suggesting relatively good stability under ambient conditions .
Computational Chemistry Parameters
Computational chemistry data provide insights into the physicochemical characteristics of Bicyclo[2.2.1]hept-5-en-2-ylmethanol. The compound has a topological polar surface area (TPSA) of 20.23 Ų, indicating a relatively small polar surface that affects its ability to permeate biological membranes . Its calculated LogP value of 1.1909 suggests moderate lipophilicity, positioning it at an intermediate level between hydrophilic and hydrophobic compounds . This property plays a crucial role in determining the compound's solubility profile and potential for biological interactions.
The molecular structure contains 1 hydrogen bond acceptor (the oxygen atom in the hydroxyl group) and 1 hydrogen bond donor (the hydroxyl hydrogen), which influence its capacity for intermolecular interactions . Additionally, the compound features 1 rotatable bond, providing limited conformational flexibility that impacts its molecular dynamics and binding capabilities .
Stereochemistry
The stereochemical complexity of Bicyclo[2.2.1]hept-5-en-2-ylmethanol is noteworthy, as it can exist in multiple stereoisomeric forms. The specific isomer ((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)methanol represents one stereospecific configuration within this family of compounds . The stereochemistry at the bridgehead carbons and the position bearing the hydroxymethyl group determines the three-dimensional arrangement of the molecule, which can significantly influence its chemical reactivity and biological properties.
Applications and Research Significance
Synthetic Chemistry Applications
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